Pyridine iodine monochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

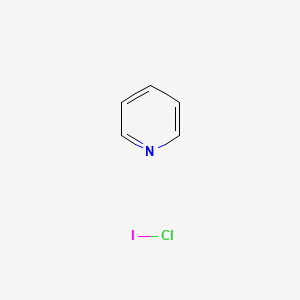

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWBJKPSYWUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436930 | |

| Record name | 6443-90-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-90-9 | |

| Record name | 6443-90-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine Iodine Monochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine Iodine Monochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of Pyridine Iodine Monochloride (Py-ICl). This versatile reagent is valued in organic synthesis for its role in halogenation reactions, particularly in the development of pharmaceutical and agrochemical compounds. Its stability and ease of handling make it a reliable choice for achieving precise chemical modifications.[1][2] This guide details a common synthesis protocol and the analytical techniques used to verify the compound's identity and purity.

Synthesis of this compound

This compound is typically synthesized through the reaction of pyridine with a source of iodine monochloride. A common and effective method involves the use of potassium iododichloride (KICl₂).

Experimental Protocol

This protocol is adapted from established chemical preparations.[3]

Materials:

-

Pyridine

-

Potassium Iododichloride (2M solution)

-

Benzene

-

Distilled water

Equipment:

-

Large beaker or flask (e.g., 2L)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a 2-liter beaker, prepare a solution of 45 mL of pyridine in 1 liter of distilled water.

-

While stirring the pyridine solution, add 250 mL of a 2M potassium iododichloride solution. A cream-colored solid will precipitate.

-

Adjust the pH of the mixture to 5 by adding small portions of pyridine as needed.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with distilled water.

-

Air-dry the collected solid. This crude product typically has a melting point of 130-133 °C with a yield of approximately 97%.[3]

-

For purification, recrystallize the crude product from approximately 700 mL of hot benzene.

-

Collect the resulting light yellow crystals by filtration and dry them. The purified this compound should have a melting point of 135-136 °C.[3]

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physical and chemical properties of the synthesized compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClIN | [4] |

| Molecular Weight | 241.46 g/mol | [4] |

| Appearance | Light yellow to cream-colored solid/powder | [1][3] |

| Melting Point | 133-137 °C | [1] |

| Purity | ≥ 98% (by titration) | [1] |

| Storage | Store at room temperature or 2-8 °C | [1] |

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical methods is used to confirm the structure and purity of this compound.

Caption: Logical workflow for the characterization of Py-ICl.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the formation of the pyridine-ICl complex by observing shifts in the vibrational frequencies of both the pyridine ring and the iodine monochloride bond.

Experimental Protocol:

-

Sample Preparation: A solid sample can be prepared as a KBr pellet or as a Nujol mull between two salt plates (e.g., KBr or CsBr). For solution-phase spectra, the complex can be dissolved in a suitable solvent like carbon tetrachloride, though mixed solvent systems may be necessary for stronger complexes to avoid reactions with the cell windows.[5]

-

Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum. A background spectrum of the salt plate or solvent-filled cell should be collected first. The sample is then placed in the beam path, and the spectrum is recorded. The typical range for mid-IR is 4000-400 cm⁻¹, but for observing the I-Cl stretch, the far-IR region (down to ~270 cm⁻¹) is necessary, requiring a CsBr prism or equivalent optics.[5]

Key Spectral Data: The formation of the complex leads to characteristic shifts in the IR spectrum.

| Vibrational Mode | Frequency in Free Molecule (cm⁻¹) | Frequency in Py-ICl Complex (cm⁻¹) | Reference |

| I-Cl Stretch | ~375 (in CCl₄) | ~275 | [5] |

| Pyridine Ring (ν₆ₐ) | ~605 | 624-627 | [6] |

| Pyridine Ring (ν₁) | ~992 | 1007-1012 | [6] |

The significant decrease in the I-Cl stretching frequency is indicative of the weakening of this bond upon donation of electron density from the pyridine nitrogen to the iodine atom.[5] Concurrently, shifts in the pyridine ring vibrations confirm the coordination of the nitrogen atom.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the integrity of the pyridine ring within the complex and to assess the purity of the sample.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified Py-ICl in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. The sample should be handled under inert gas to exclude moisture, which can cause decomposition.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a spectral window of at least -1 to 9 ppm and for ¹³C NMR, -10 to 180 ppm.

Expected Chemical Shifts: While a specific, fully assigned spectrum for Py-ICl is not readily available in the cited literature, the expected shifts can be inferred. The formation of a positive charge on the nitrogen atom upon complexation with ICl leads to a decrease in electron density on the pyridine ring. This results in a downfield shift for all ring protons and carbons compared to free pyridine.[8]

| Nucleus | Position | Typical Shift in Free Pyridine (ppm) | Expected Shift in Py-ICl Complex (ppm) | Reference |

| ¹H | H-2, H-6 (α) | ~8.6 | > 8.6 | [8][9] |

| H-4 (γ) | ~7.6 | > 7.6 | [8][9] | |

| H-3, H-5 (β) | ~7.2 | > 7.2 | [8][9] | |

| ¹³C | C-2, C-6 (α) | ~150 | > 150 | [10] |

| C-4 (γ) | ~136 | > 136 | [10] | |

| C-3, C-5 (β) | ~124 | > 124 | [10] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can detect the formation of a charge-transfer (CT) complex between pyridine (the electron donor) and iodine monochloride (the electron acceptor).

Experimental Protocol:

-

Sample Preparation: Prepare solutions of Py-ICl in a suitable UV-transparent solvent, such as chloroform or dichloromethane.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. A cuvette containing only the solvent is used as a reference.

Spectral Features: The interaction between pyridine and ICl gives rise to a new absorption band, known as the charge-transfer band, which is not present in the spectra of the individual components. For the related 2-chloropyridine-ICl complex, this new band appears at 324 nm in chloroform.[11] A similar new band is expected for the pyridine-ICl complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state.

Key Structural Parameters: Crystallographic studies of pyridine-ICl complexes reveal the geometry of the N-I-Cl linkage.

| Bond | Bond Length (Å) |

| N···I | 2.27 |

| I-Cl | 2.83 |

Data from a reported pyridine-iodine monochloride structure.[12]

The N-I-Cl fragment is nearly linear, with the observed N···I distance being shorter than the sum of the van der Waals radii, and the I-Cl bond being elongated compared to free ICl, confirming a strong charge-transfer interaction.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 7. rsc.org [rsc.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. testbook.com [testbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridine Iodine Monochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine iodine monochloride (Py-ICl) is a stable, crystalline solid that serves as a versatile and efficient reagent in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. Its utility as a powerful electrophilic iodinating agent for a wide range of aromatic compounds, as well as its applications in the halogenation of alkenes and ketones, are highlighted. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering the detailed information necessary for the effective and safe use of this important reagent.

Physical and Chemical Properties

This compound is a pale yellow to orange-green powder. It is a complex of pyridine and iodine monochloride, which enhances the stability and ease of handling of the otherwise reactive iodine monochloride.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₅H₅N·ICl | [1][2] |

| Molecular Weight | 241.46 g/mol | [1][3] |

| Appearance | White to orange to green powder/crystalline solid | [1][4] |

| Melting Point | 133 - 137 °C | [1][5] |

| Storage Temperature | 2 - 8 °C | [1][6] |

| Solubility | Soluble in polar organic solvents such as methanol and acetic acid. | [7][8] |

Chemical Properties

This compound is primarily utilized as an electrophilic iodinating agent. The complexation of iodine monochloride with pyridine moderates its reactivity and improves its selectivity compared to free iodine monochloride. It is also employed in oxidation reactions and in the halogenation of unsaturated systems. The chemical stability of the solid reagent is good under proper storage conditions.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic transformations are provided below.

Synthesis of this compound

This protocol describes the preparation of this compound from pyridine and potassium iododichloride.

Procedure:

-

In a suitable vessel, dissolve 45 mL of pyridine in 1 liter of water with stirring.

-

Slowly add 250 mL of a 2M solution of potassium iododichloride to the stirred pyridine solution. A cream-colored solid will precipitate.

-

Adjust the pH of the mixture to 5 by adding more pyridine.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with water.

-

Air-dry the solid to obtain crude this compound (yield ~97%).

-

For purification, crystallize the crude product from approximately 700 mL of benzene to yield a light-yellow solid.

Iodination of Aromatic Compounds

This compound is an effective reagent for the regioselective iodination of activated aromatic compounds.

General Procedure for Iodination:

-

In a round-bottom flask, dissolve the aromatic substrate (1 mmol) and this compound (1 mmol) in a suitable solvent such as methanol (15 mL).

-

Reflux the reaction mixture on a water bath for the required time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified iodinated product.

Reaction with Alkenes

This compound adds across carbon-carbon double bonds to form vicinal chloro-iodo alkanes.

General Procedure for Addition to Alkenes:

-

Dissolve the alkene in an inert solvent such as dichloromethane in a reaction vessel.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the stirred alkene solution.

-

Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC or GC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine species.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the chloro-iodo alkane.

Reaction with Ketones

This compound can be used for the α-iodination of ketones.[7][8]

General Procedure for α-Iodination of Ketones:

-

Dissolve the ketone in a suitable solvent.

-

Add this compound to the solution. The reaction may be carried out in the presence of a base, depending on the substrate and desired reactivity.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Dry the organic extract and remove the solvent to obtain the α-iodoketone.

Mechanism of Action in Electrophilic Aromatic Substitution

The primary role of this compound in aromatic iodination is to serve as a source of an electrophilic iodine species ("I⁺"). The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

The π-electrons of the aromatic ring attack the electrophilic iodine atom of the this compound complex, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] A weak base, such as pyridine present in the reaction mixture, then abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

Analytical Methods

The purity of this compound is typically determined by iodometric titration.[4][6]

Purity Assay by Iodometric Titration

This method involves the reaction of this compound with excess potassium iodide to liberate iodine, which is then titrated with a standardized solution of sodium thiosulfate.

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent (e.g., dilute acetic acid).

-

Add an excess of a potassium iodide solution. This will react with the this compound to liberate molecular iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate.

-

As the endpoint is approached (the solution turns a pale straw color), add a starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

The purity of the this compound can be calculated from the volume of sodium thiosulfate solution used.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent for the introduction of iodine into organic molecules. Its stability, ease of handling, and predictable reactivity make it a superior choice to iodine monochloride in many synthetic applications. This guide provides the essential information for its effective and safe utilization in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6443-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound | 6443-90-9 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The reaction of ketones with iodine, pyridine and water - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridine Iodine Monochloride (CAS 6443-90-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine iodine monochloride (PyICl), with CAS number 6443-90-9, is a stable and versatile electrophilic halogenating agent. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its utility in organic synthesis for the pharmaceutical and agrochemical industries. Detailed experimental protocols for its preparation and use in the iodination of aromatic compounds are presented, alongside a discussion of the underlying reaction mechanisms. Safety and handling precautions are also thoroughly addressed to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a pale yellow to orange crystalline solid that is appreciated for its stability and ease of handling compared to iodine monochloride.[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6443-90-9 | [1][2][3] |

| Molecular Formula | C₅H₅N·ICl | [1][3] |

| Molecular Weight | 241.46 g/mol | [1][4] |

| Appearance | White to orange to green powder/crystalline solid | [1][2] |

| Melting Point | 133-137 °C | [1] |

| Boiling Point | Data not available; likely decomposes on heating. | |

| Solubility | Soluble in polar solvents. Quantitative data not readily available. | |

| Purity | Typically ≥97-98% | [1] |

Synthesis and Preparation

This compound can be synthesized through the reaction of pyridine with iodine monochloride or a precursor. Two common laboratory-scale methods are detailed below.

Synthesis from Iodine Monochloride and Pyridine

This method involves the direct reaction of commercially available iodine monochloride with pyridine in a suitable solvent, such as acetic acid.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyridine (7.9 g, 0.1 mol) in glacial acetic acid.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid to the cooled pyridine solution with continuous stirring.

-

A pale yellow solid will precipitate.

-

Collect the solid by filtration, wash it with a small amount of cold acetic acid, and then with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis from Potassium Iododichloride and Pyridine

An alternative method utilizes potassium iododichloride as a source of iodine monochloride.

Experimental Protocol:

-

Prepare a 2M solution of potassium iododichloride.

-

In a separate flask, dissolve 45 ml of pyridine in 1 liter of an appropriate solvent.

-

To the stirred pyridine solution, add 250 ml of the 2M potassium iododichloride solution.

-

A cream-colored solid will precipitate.

-

Adjust the pH of the mixture to 5 with the addition of more pyridine.

-

Collect the solid by filtration, wash it with water, and air-dry to obtain the crude product.

-

For purification, recrystallize the solid from benzene to yield light yellow crystals of this compound.

Workflow for the Synthesis of this compound:

Caption: Synthesis workflows for this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for electrophilic iodination and, to a lesser extent, chlorination reactions. Its solid nature and enhanced stability make it a safer and more convenient alternative to handling iodine monochloride directly.

Iodination of Aromatic Compounds

The primary application of this compound is the regioselective iodination of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. The reaction typically proceeds under mild conditions with good to excellent yields.

General Experimental Protocol for Iodination:

-

In a round-bottom flask, dissolve the aromatic substrate (1 mmol) in a suitable solvent, such as methanol (15 mL).

-

Add this compound (1 mmol) to the solution.

-

Reflux the reaction mixture for a period of 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The iodinated product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow for Aromatic Iodination:

Caption: Workflow for the iodination of aromatic compounds.

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The iodination of aromatic compounds using this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine-ICl complex serves as a source of the electrophilic iodine species (I⁺).

Mechanism of Electrophilic Aromatic Iodination:

Caption: Mechanism of electrophilic aromatic iodination.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1][2][5]

Table 2: Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a highly effective and convenient reagent for the electrophilic iodination of a variety of organic compounds. Its stability and ease of handling make it a valuable tool for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. By following the detailed protocols and safety guidelines presented in this technical guide, users can safely and efficiently employ this reagent in their research and development activities.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 6. Page loading... [guidechem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure and Bonding of the Pyridine-Iodine Monochloride Complex

For Immediate Release

This technical guide provides a comprehensive analysis of the structure and bonding in the pyridine-iodine monochloride (Py-ICl) charge-transfer complex. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, spectroscopic, and computational data to elucidate the intricate molecular interactions that define this significant compound.

Introduction

The pyridine-iodine monochloride complex is a classic example of a charge-transfer complex, where pyridine acts as an electron donor and iodine monochloride as an electron acceptor. The formation of this complex results in significant changes to the electronic and structural properties of the constituent molecules. Understanding the nuances of its structure and the nature of the bonding is crucial for applications in synthesis, catalysis, and the design of novel materials.

Molecular Structure and Bonding

The interaction between pyridine and iodine monochloride is primarily a Lewis acid-base adduct, where the lone pair of electrons on the nitrogen atom of the pyridine ring is donated to the iodine atom of ICl. This results in the formation of a linear N-I-Cl arrangement.

Theoretical investigations using M06-2X DFT functional and high-level ab initio CCSD(T) calculations have shown that the most stable isomer is formed through the donation of the nitrogen lone pair to the iodine atom.[1][2] This configuration is significantly more stable, by 39-56 kJ mol⁻¹, than other possible molecular arrangements such as T-shaped π-σ* bonded isomers.[1]

Bond Lengths and Angles

X-ray crystallography studies have provided precise measurements of the bond lengths and angles within the Py-ICl complex. A notable feature is the near-linear arrangement of the N-I-Cl fragment, with bond angles typically ranging from 175.33(5)° to 179.9(4)°.[3]

| Bond | Bond Length (Å) | Reference |

| N-I | ~2.29 - 2.30 | [4] |

| I-Cl | ~2.52 | [3] |

| C-N (in Pyridine) | Varies | - |

| C-C (in Pyridine) | Varies | - |

Table 1: Key Bond Lengths in the Pyridine-Iodine Monochloride Complex.

| Angle | Angle (°) | Reference |

| N-I-Cl | ~175.3 - 179.9 | [3] |

| C-N-C (in Pyridine) | Varies | - |

Table 2: Key Bond Angles in the Pyridine-Iodine Monochloride Complex.

Spectroscopic Characterization

Spectroscopic techniques are pivotal in understanding the electronic and vibrational changes upon complex formation.

Infrared (IR) Spectroscopy

The formation of the Py-ICl complex leads to a noticeable shift in the vibrational frequencies of both pyridine and iodine monochloride. The I-Cl stretching vibration, observed around 375 cm⁻¹ in uncomplexed ICl, shifts to approximately 275 cm⁻¹ in the complex, indicating a weakening of the I-Cl bond.[5] Concurrently, the intensity of this band increases significantly.[5] Certain vibrational modes of the pyridine ring, such as those at 624-627 cm⁻¹ and 1007-1012 cm⁻¹, also exhibit shifts upon complexation, which correlate with the electronegativity of the interhalogen compound.[6]

UV-Visible (UV-Vis) Spectroscopy

Charge-transfer complexes are characterized by a new, often intense, absorption band in the UV-Vis spectrum, which is not present in the individual components. Diffuse reflectance spectra of the solid Py-ICl complex show a distinct charge-transfer band.[7] This band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the pyridine donor to the lowest unoccupied molecular orbital (LUMO) of the ICl acceptor.

Experimental Protocols

Synthesis of the Pyridine-Iodine Monochloride Complex

The complex can be prepared by mixing equimolar solutions of pyridine and iodine monochloride in a suitable solvent, such as carbon tetrachloride.[6] The resulting precipitate can then be filtered, washed, and dried.

Detailed Protocol:

-

Dissolve a known amount of iodine monochloride in carbon tetrachloride.

-

Separately, dissolve an equimolar amount of pyridine in carbon tetrachloride.

-

Slowly add the pyridine solution to the iodine monochloride solution with continuous stirring.

-

A precipitate of the Py-ICl complex will form.

-

Filter the precipitate using a Büchner funnel.

-

Wash the solid with a small amount of cold carbon tetrachloride to remove any unreacted starting materials.

-

Dry the complex in a desiccator over a suitable drying agent.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the complex.

General Workflow:

-

Crystal Growth: Grow single crystals of the Py-ICl complex suitable for X-ray diffraction, often by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.[8]

Spectroscopic Measurements

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid Py-ICl complex, typically as a KBr pellet or a Nujol mull.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the desired range (e.g., 4000-200 cm⁻¹).

-

For solution-state studies, dissolve the complex in a suitable IR-transparent solvent (e.g., benzene or ethylene dichloride/carbon tetrachloride mixture) and record the spectrum in a liquid cell.[5]

UV-Visible (UV-Vis) Spectroscopy:

-

For solid-state analysis, obtain the diffuse reflectance spectrum of the powdered Py-ICl complex using a UV-Vis spectrophotometer equipped with an integrating sphere.[7]

-

For solution studies, prepare solutions of the complex in a non-interacting solvent at various concentrations. Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. The Benesi-Hildebrand method can be employed to determine the equilibrium constant and molar absorptivity of the charge-transfer band.[9]

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of the pyridine-iodine monochloride complex, highlighting the key atoms and the charge-transfer interaction.

Caption: Molecular structure of the pyridine-iodine monochloride complex.

Conclusion

The pyridine-iodine monochloride complex serves as a fundamental model for understanding charge-transfer interactions. Its well-defined linear structure, characterized by a dative bond from the pyridine nitrogen to the iodine atom, is supported by extensive crystallographic, spectroscopic, and computational evidence. The detailed methodologies provided herein offer a robust framework for the further investigation and application of this and related charge-transfer complexes in various scientific and industrial domains.

References

- 1. Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Secondary bonding. Part 3. The crystal and molecular structure of tetramethylammonium µ-dimethylamino-bis(chloroiodate)(1–): a pseudopolyhalide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alevine.chem.ucla.edu [alevine.chem.ucla.edu]

Pyridine Iodine Monochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine iodine monochloride (Py-ICl) is a versatile and efficient reagent for iodination and other electrophilic additions in organic synthesis. Its enhanced stability and ease of handling compared to iodine monochloride make it a valuable tool in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing from available safety and technical data. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use. While quantitative kinetic data from peer-reviewed literature is limited, this guide consolidates the existing knowledge to support best practices in a laboratory setting.

Chemical and Physical Properties

This compound is a charge-transfer complex formed between pyridine and iodine monochloride. This complexation significantly modifies the properties of the highly reactive iodine monochloride, rendering the resulting solid easier and safer to handle.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₅N·ICl | [2] |

| Molecular Weight | 241.46 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 133-137 °C | [4] |

| Purity (Typical) | ≥ 98% (by titration) | [2] |

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions.[2] Its stability is a key advantage over iodine monochloride, which is a volatile and corrosive liquid at room temperature.[1]

Thermal Stability

Photostability

Specific studies on the photodegradation of this compound are not widely published. However, as with many halogenated compounds, it is prudent to protect it from light to minimize the risk of photochemical decomposition, which could lead to the formation of radical species and loss of reagent activity.

Hydrolytic Stability

Interhalogen compounds, including iodine monochloride, are known to hydrolyze in water.[5][6] The hydrolysis of this compound is expected to be slower and more controlled than that of free ICl. The general reaction of interhalogens with water yields a hydrogen halide (from the smaller halogen) and an oxyhalide (from the larger halogen).[5]

A potential hydrolysis pathway is illustrated below. The initial step would likely involve the dissociation of the complex, followed by the reaction of iodine monochloride with water.

Caption: Postulated hydrolysis pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound, as well as for ensuring laboratory safety.

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store at 2-8 °C. Some sources suggest room temperature is also acceptable. | To minimize thermal decomposition and maintain long-term stability. | [2][4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen. | [2] |

| Light | Protect from light. Store in an opaque or amber container. | To prevent potential photodegradation. | [2] |

| Moisture | Keep container tightly closed in a dry place. | To prevent hydrolysis. | [2] |

| Incompatible Materials | Avoid strong oxidizing agents. | To prevent vigorous or uncontrolled reactions. | [2] |

Handling Precautions

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Hazardous Decomposition

In the event of decomposition, this compound may release hazardous substances.

| Decomposition Product | Chemical Formula | Hazard |

| Hydrogen Chloride | HCl | Corrosive, respiratory irritant |

| Hydrogen Iodide | HI | Corrosive, respiratory irritant |

| Nitrogen Oxides | NOx | Toxic, respiratory irritant |

| Carbon Monoxide | CO | Toxic |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

The following diagram illustrates the potential decomposition pathways leading to these hazardous products.

Caption: Factors leading to the decomposition of this compound.

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of this compound stability are not widely available in peer-reviewed literature. However, a general workflow for assessing the stability of a chemical compound is outlined below.

Caption: A general workflow for chemical stability testing.

Synthesis of this compound

A common method for the preparation of this compound involves the direct reaction of pyridine with iodine monochloride.

Materials:

-

Pyridine

-

Iodine Monochloride

-

Suitable inert solvent (e.g., a non-polar solvent)

Procedure:

-

Dissolve iodine monochloride in a minimal amount of a suitable inert solvent.

-

Slowly add an equimolar amount of pyridine to the iodine monochloride solution with stirring.

-

The this compound complex will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of the inert solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature and solvent choice, may vary. Always consult a specific literature procedure and perform a thorough safety assessment before conducting any chemical synthesis.

Conclusion

This compound is a valuable reagent with enhanced stability compared to its precursor, iodine monochloride. Adherence to proper storage and handling protocols is paramount to ensure its efficacy and safety. While this guide provides a comprehensive overview based on available data, further quantitative experimental studies would be beneficial to fully characterize its stability profile under various conditions. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier for the most up-to-date information.

References

- 1. A Mild and Useful Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6443-90-9 [sigmaaldrich.com]

- 5. On hydrolysis of an interhalogen compound oxyhalide class 11 chemistry JEE_Main [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Safety Precautions for Handling Pyridine Iodine Monochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Pyridine Iodine Monochloride (CAS RN: 6443-90-9). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment when working with this reactive chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation.[1][2][3][4]

GHS Hazard Statements:

Hazard Pictogram:

-

GHS07 (Harmful)[5]

Quantitative Data

Table 1: Occupational Exposure Limits for Pyridine (CAS RN: 110-86-1)

| Agency | Exposure Limit | Value |

| NIOSH | REL TWA | 5 ppm (15 mg/m³) |

| OSHA | PEL TWA | 5 ppm (15 mg/m³) |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 6443-90-9[4][8] |

| Molecular Formula | C5H5N·ICl[4][8] |

| Molecular Weight | 241.46 g/mol [3][8] |

| Appearance | White to orange to green powder/crystal[8] |

| Melting Point | 133 - 137 °C[5][8] |

| Solubility | No data available |

| Vapor Density | No data available |

| Relative Density | No data available |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Handling:

-

Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][4]

-

Wash hands and face thoroughly after handling.[4]

-

Prevent the dispersion of dust.[4]

Storage:

-

Keep the container tightly closed.[4]

-

Store in a refrigerator (0-10°C) in a dry and well-ventilated place.[4]

-

Store away from incompatible materials, such as oxidizing agents.[4]

-

The material is heat-sensitive.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye/Face Protection: Safety glasses with side-shields are required. A face shield should be worn if there is a splash hazard.[4]

-

Skin Protection:

-

Hand Protection: Wear protective gloves. The specific glove material should be selected based on a risk assessment and compatibility with the chemicals being used.

-

Body Protection: Wear protective clothing, such as a lab coat. Protective boots may be required depending on the scale of work.[4]

-

-

Respiratory Protection: A dust respirator is required. All respiratory protection must be used in accordance with local and national regulations.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][4][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][9]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][4][9]

Protection of First-Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[4]

Accidental Release and Disposal

Spill Cleanup:

-

Evacuate: Keep people away from and upwind of the spill/leak.[9]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the product from entering drains.[9]

-

Cleanup:

-

Dispose: Dispose of the collected material as hazardous waste in accordance with local, state, and federal regulations.[1][4][9]

Waste Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[1][9]

-

It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

-

Always observe all federal, state, and local regulations when disposing of this substance.[9]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, particularly for iodination reactions.

Synthesis of 2,6-Diiodo-4-nitroaniline

This protocol is adapted from a published procedure.

Materials:

-

p-Nitroaniline

-

Glacial acetic acid

-

Iodine monochloride

-

Sodium bisulfite (for modified workup)

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Boiling water bath or oil bath

-

Büchner funnel and suction flask

Procedure:

-

In the three-necked flask, dissolve 138 g (1 mole) of p-nitroaniline in 370 cc of boiling glacial acetic acid.

-

Remove the heat source.

-

From the dropping funnel, slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 cc of glacial acetic acid with rapid stirring over 30 minutes. A significant amount of heat will be evolved.

-

After the addition is complete, heat the mixture on a rapidly boiling water bath for two hours.

-

Transfer the reaction mixture to a 1-L beaker and allow it to cool.

-

Crush any solidified lumps and transfer the mixture to a large Büchner funnel.

-

Filter the crude product by suction, washing with two 25-cc portions of glacial acetic acid.

Modified Workup for Higher Yield:

-

After refluxing for two hours, cool the reaction mixture and filter to collect the product, sucking it as dry as possible.

-

Create a paste of the product with 600 cc of hot water.[10]

-

Add a small amount of sodium bisulfite to remove any excess iodine.[10]

-

Filter the product and dry.[10]

General Protocol for Iodination of L-Tyrosine

This protocol describes a general method for the di-iodination of L-tyrosine.

Materials:

-

L-Tyrosine

-

Aqueous ammonia (or other suitable base)

-

Iodine Monochloride (ICl) Solution (e.g., 1 M in a suitable solvent)

-

Hydrochloric Acid (HCl) for acidification

-

Sodium Thiosulfate (for quenching)

Equipment:

-

Reaction flask with a stirrer

-

Dropping funnel

-

pH meter or pH paper

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve L-tyrosine in a suitable aqueous basic solution (e.g., dilute aqueous ammonia) in a reaction flask, cooled in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of the iodine monochloride solution from a dropping funnel with vigorous stirring, while maintaining the temperature below 5 °C.

-

Monitor the reaction progress using a suitable method (e.g., TLC).

-

Once the reaction is complete, quench any excess iodine monochloride by adding a small amount of sodium thiosulfate solution.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

-

Collect the precipitated 3,5-diiodo-L-tyrosine by filtration.

-

Wash the product with cold water and dry under vacuum.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Spill Response Workflow for this compound.

Caption: First Aid Procedures for Exposure to this compound.

Caption: Hierarchy of Controls for Managing Chemical Hazards.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | 6443-90-9 [sigmaaldrich.com]

- 6. Pyridine - IDLH | NIOSH | CDC [cdc.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 10. benchchem.com [benchchem.com]

Pyridine Iodine Monochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridine Iodine Monochloride

This compound (C₅H₅N·ICl), also known as pyridinium iodochloride, is a complex of pyridine with iodine monochloride. It is a pale yellow solid that is valued in organic synthesis as a mild and efficient electrophilic iodinating agent.[1] Unlike iodine monochloride, which is a low-melting solid, this compound has a melting point of 133-137 °C, making it easier and safer to handle.[1][2] It is widely used for the iodination of aromatic compounds, including hydroxylated aromatic ketones, aldehydes, and aromatic amines, often with high regioselectivity under near-neutral conditions.[1]

Solubility of this compound in Organic Solvents

A thorough review of available scientific literature indicates a lack of precise quantitative data on the solubility of this compound in common organic solvents. However, qualitative descriptions and observations from synthetic procedures provide valuable insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Source/Justification |

| Acetone | Slightly Soluble | A product information sheet explicitly states "Acetone (Slightly)".[3] |

| Methanol | Slightly Soluble | A product information sheet explicitly states "Methanol (Slightly)".[3] |

| Benzene | Soluble (to some extent) | Purification of this compound can be achieved by crystallization from benzene, indicating at least moderate solubility at elevated temperatures. |

| Carbon Tetrachloride | Sparingly Soluble/Slightly Soluble | The complex can be precipitated by mixing carbon tetrachloride solutions of iodine monochloride and pyridine, suggesting limited solubility.[4] |

| Acetic Acid | No specific data found for the complex. Iodine monochloride itself is soluble.[5][6][7] | While iodine monochloride is soluble in acetic acid (Wijs solution), the solubility of the pyridine complex is not explicitly stated. |

| Dichloromethane | No specific data found for the complex. | - |

| Chloroform | No specific data found for the complex. | - |

| Ethyl Acetate | No specific data found for the complex. | - |

| Diethyl Ether | No specific data found for the complex. | - |

| Toluene | No specific data found for the complex. | - |

| Hexane | Expected to be poorly soluble. | Given the polar nature of the complex, solubility in non-polar alkanes is anticipated to be very low. |

It is important to note that the term "slightly soluble" is not a quantitative measure and can vary between different sources. For precise applications, experimental determination of solubility in the solvent of interest is highly recommended.

Experimental Protocols

Synthesis of this compound

This protocol is based on a common method for the preparation of this compound.

Materials:

-

Pyridine

-

Iodine monochloride (ICl)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

In a well-ventilated fume hood, prepare a solution of iodine monochloride in carbon tetrachloride.

-

Separately, prepare a solution of pyridine in carbon tetrachloride.

-

While stirring vigorously, slowly add the pyridine solution to the iodine monochloride solution.

-

A precipitate of this compound will form upon mixing.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with fresh, cold carbon tetrachloride to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 80°C) to a constant weight.[8]

General Protocol for Determining the Solubility of this compound

This protocol provides a general framework for the experimental determination of the solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent

-

A series of small, sealable vials or test tubes

-

A temperature-controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial.

-

Prepare several such vials to test for equilibration.

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid is always present at the bottom of the vials.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) to remove any undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method: Accurately weigh a clean, dry container. Transfer a known volume of the filtered, saturated solution to the container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the solute. Once all the solvent is removed, reweigh the container with the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Spectroscopic/Chromatographic Method: If a suitable analytical method (e.g., UV-Vis, HPLC) is available, prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered, saturated solution to fall within the linear range of the calibration curve and determine its concentration.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use as an iodinating agent in organic synthesis.

Caption: Workflow for the synthesis and application of this compound.

Logical Flow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of this compound in an organic solvent.

Caption: Logical workflow for determining the solubility of this compound.

References

- 1. Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound COMPLEX | 6443-90-9 [chemicalbook.com]

- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 7. exaxol.com [exaxol.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

Theoretical Underpinnings of the Pyridine-Iodine Monochloride Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical studies on the pyridine-iodine monochloride (Py·ICl) charge-transfer complex. It consolidates key computational and experimental data, outlines detailed methodologies, and visualizes the fundamental interactions and workflows relevant to the study of this significant halogen-bonded system.

Introduction to the Pyridine-Iodine Monochloride Complex

Pyridine-iodine monochloride (Py·ICl) is a classic example of a charge-transfer complex, where pyridine acts as an electron donor and iodine monochloride as an electron acceptor. This interaction involves a halogen bond, a highly directional, non-covalent interaction that is of growing importance in fields such as crystal engineering, materials science, and drug design. The formation of the complex is characterized by the transfer of electron density from the lone pair of the nitrogen atom in pyridine to the antibonding σ* orbital of the I-Cl bond. This charge transfer results in observable changes in the geometric and spectroscopic properties of the constituent molecules.

Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the nature of the bonding, structure, and stability of the Py·ICl complex. These computational approaches provide insights that are complementary to experimental techniques such as X-ray crystallography, UV-Vis, and infrared spectroscopy.

Molecular Structure and Energetics

Theoretical calculations have been pivotal in determining the geometry and stability of the Py·ICl complex. The most stable isomer is formed through the donation of the lone pair of electrons from the nitrogen atom of pyridine to the iodine atom of ICl.

Geometric Parameters

The formation of the halogen bond between pyridine and ICl leads to distinct changes in the bond lengths and angles of the interacting molecules. The N-I bond is formed, and the I-Cl bond is elongated upon complexation.

| Parameter | Method | Basis Set | Pyridine | ICl | Py·ICl Complex | Reference |

| Bond Lengths (Å) | ||||||

| r(N-I) | M06-2X | aug-cc-pVTZ | - | - | 2.289 | [1] |

| CCSD(T) | aug-cc-pVTZ | - | - | 2.316 | [1] | |

| X-ray | - | - | - | 2.276(2) | [2] | |

| r(I-Cl) | M06-2X | aug-cc-pVTZ | - | 2.345 | 2.518 | [1] |

| CCSD(T) | aug-cc-pVTZ | - | 2.350 | 2.517 | [1] | |

| X-ray | - | 2.323 | 2.5174(7) | [2] | ||

| Bond Angle (°) | ||||||

| ∠(N-I-Cl) | M06-2X | aug-cc-pVTZ | - | - | 178.6 | [1] |

| CCSD(T) | aug-cc-pVTZ | - | - | 178.9 | [1] | |

| X-ray | - | - | 178.74(5) | [2] |

Dissociation and Interaction Energies

The strength of the halogen bond in the Py·ICl complex can be quantified by its dissociation energy (De) or interaction energy (Eint). Theoretical studies have shown a significant stabilization upon complex formation.

| Energy Parameter | Method | Basis Set | Value (kJ/mol) | Reference |

| Dissociation Energy (De) | M06-2X | aug-cc-pVTZ | 55.7 | [1] |

| CCSD(T) | aug-cc-pVTZ | 53.6 | [1] | |

| Interaction Energy (Eint) | M06-2X | aug-cc-pVTZ | -59.8 | [1] |

| CCSD(T) | aug-cc-pVTZ | -57.7 | [1] |

Spectroscopic Properties

The charge-transfer nature of the Py·ICl complex gives rise to distinct spectroscopic signatures, particularly in the UV-Vis and infrared regions.

UV-Vis Spectroscopy

The formation of the complex is marked by the appearance of a new, intense absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual pyridine or ICl molecules. This is the charge-transfer (CT) band, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) of pyridine to the lowest unoccupied molecular orbital (LUMO) of ICl. For a related complex, 2-chloropyridine·ICl, a new band appears at 324 nm upon mixing the components in chloroform.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the changes in vibrational modes upon complexation. The formation of the N-I bond and the weakening of the I-Cl bond are reflected in the vibrational frequencies. A notable observation is the significant red shift of the I-Cl stretching frequency.

| Vibrational Mode | Molecule | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Reference |

| I-Cl Stretch | ICl (in CCl4) | 375 | - | [3] |

| I-Cl Stretch | Py·ICl | ~270-275 | - | [3] |

| Pyridine Ring Breathing | Pyridine | 991 (Raman) | 990 (DFT) | [2] |

| Pyridine Ring Mode (ν12) | Pyridine | - | - | [4] |

| Pyridine Ring Mode (ν10) | Pyridine | - | - | [4] |

Note: A comprehensive table of all vibrational modes is extensive; the most significantly affected modes are highlighted here.

Theoretical and Experimental Protocols

Computational Methodology

Theoretical studies of the Py·ICl complex typically follow a systematic computational workflow.

Protocol for DFT Calculations:

-

Model Building: The initial geometries of pyridine, iodine monochloride, and the Py·ICl complex are built using molecular modeling software.

-

Geometry Optimization: The structures are optimized to find the minimum energy conformations. This is a crucial step to obtain accurate geometric parameters and energies.

-

Functional: A functional that accurately describes non-covalent interactions, such as M06-2X, is often chosen.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, is recommended for accurate results. For heavier atoms like iodine, effective core potentials (ECPs) can be used.

-

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine the electronic energies of the individual molecules and the complex. These are used to calculate the dissociation and interaction energies.

-

Analysis of Electronic Structure:

-

Natural Bond Orbital (NBO) Analysis: This is performed to investigate the charge transfer between pyridine and ICl. The key interaction is the donation of electron density from the lone pair of the nitrogen atom (nN) to the antibonding orbital of the I-Cl bond (σ*I-Cl).

-

Frontier Molecular Orbital (FMO) Analysis: The HOMO of pyridine and the LUMO of ICl are visualized to understand the nature of the charge-transfer transition.

-

Experimental Methodology

Protocol for UV-Vis Spectroscopic Analysis:

-

Materials: Pyridine, iodine monochloride, and a non-polar solvent (e.g., hexane, carbon tetrachloride, or chloroform) of spectroscopic grade are required.

-

Solution Preparation:

-

A stock solution of iodine monochloride of a known concentration is prepared in the chosen solvent.

-

A series of solutions containing a fixed concentration of ICl and varying concentrations of pyridine are prepared. The pyridine concentration should be in large excess compared to the ICl concentration to ensure the formation of a 1:1 complex.

-

-

Spectrophotometric Measurement:

-

A UV-Vis spectrophotometer is used to record the absorption spectra of the prepared solutions over a relevant wavelength range (e.g., 250-500 nm). A solution of the solvent is used as a blank.

-

The appearance of a new absorption band, the charge-transfer band, confirms the formation of the complex.

-

-

Data Analysis (Benesi-Hildebrand Method):

-

The Benesi-Hildebrand equation can be used to determine the formation constant (Kc) and the molar extinction coefficient (ε) of the complex. This involves plotting [A]₀/Abs versus 1/[D]₀, where [A]₀ is the initial concentration of the acceptor (ICl), [D]₀ is the initial concentration of the donor (pyridine), and Abs is the absorbance of the charge-transfer band.

-

Visualizations of Core Concepts

Charge-Transfer Interaction Pathway

The formation of the Py·ICl complex is driven by the interaction between the HOMO of pyridine and the LUMO of iodine monochloride.

Caption: HOMO-LUMO interaction in Py·ICl formation.

Computational Workflow for Theoretical Studies

A typical workflow for the theoretical investigation of the Py·ICl complex is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Discovery and Enduring Utility of Pyridine Iodine Monochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine iodine monochloride (PyICl), a stable, crystalline solid, has emerged as a versatile and efficient reagent in organic synthesis, particularly for the electrophilic iodination of a wide array of aromatic compounds. This technical guide provides a comprehensive overview of the discovery, history, and key applications of PyICl, with a focus on its relevance to pharmaceutical and drug development. Detailed experimental protocols, quantitative data, and graphical representations of reaction mechanisms and workflows are presented to offer a practical resource for laboratory and industrial applications.

Introduction

The introduction of iodine atoms into organic molecules is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While molecular iodine (I₂) can be used for this purpose, its reactivity is often insufficient for less activated substrates. This necessitated the development of more potent electrophilic iodinating agents. This compound, a complex of pyridine and iodine monochloride, stands out as a mild, safe, and highly effective alternative to harsher reagents. It is a pale yellow, crystalline solid with a melting point of 135-136 °C, making it easy to handle and store compared to its constituent, iodine monochloride, which is a volatile and corrosive liquid.[1]

Discovery and History

The history of this compound is intrinsically linked to the discovery and study of interhalogen compounds. Iodine monochloride (ICl) itself was first prepared by Gay-Lussac in 1814.[2] The ability of pyridine to form complexes with halogens and interhalogens has been a subject of study for many years.

An early detailed preparation of the pyridine-iodine monochloride complex was described in 1962. The synthesis involved mixing a carbon tetrachloride solution of iodine monochloride with a solution of pyridine, leading to the precipitation of the complex.[3] This method provided a straightforward route to a stable and handleable form of iodine monochloride. Prior to the widespread adoption of PyICl, other iodinating agents like molecular iodine with an oxidizing agent were used, but these often required harsh conditions.[4] The development of PyICl offered a milder alternative, allowing for the iodination of sensitive substrates without significant degradation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClIN | [5] |

| Molecular Weight | 241.46 g/mol | [5] |

| Appearance | Light yellow to cream-colored solid | [1] |

| Melting Point | 135-136 °C (recrystallized) | [1] |

| CAS Number | 6443-90-9 | [5] |

Experimental Protocols

Preparation of this compound

This protocol is based on the synthesis from pyridine and potassium iododichloride, which provides a high yield of the desired product.[1]

Materials:

-

Pyridine (45 ml)

-

Potassium iododichloride (2M solution, 250 ml)

-

Benzene (for recrystallization)

-

Water

Procedure:

-

To a stirred solution of 45 ml of pyridine in 1 liter of water, add 250 ml of 2M potassium iododichloride solution.

-

A cream-colored solid will precipitate. Adjust the pH of the mixture to 5 with the addition of pyridine.

-

Collect the solid by filtration, wash it with water, and air-dry to obtain crude this compound. The expected yield is approximately 117 g (97%), with a melting point of 130-133 °C.

-

For purification, recrystallize the crude product from 700 ml of benzene. This will yield approximately 87 g of a light yellow solid with a melting point of 135-136 °C.[1]

Electrophilic Iodination of Vanillin

This protocol demonstrates a typical application of an electrophilic iodinating agent in the iodination of an activated aromatic ring. While this example uses bleach and sodium iodide, the principle of electrophilic aromatic substitution is the same for PyICl.

Materials:

-

Vanillin

-

Ethanol

-

Sodium iodide

-

Household bleach (sodium hypochlorite solution)

-

Sodium thiosulfate solution

-

Hydrochloric acid

Procedure:

-

Dissolve vanillin and sodium iodide in ethanol in a flask and cool the mixture in an ice bath.

-

Slowly add household bleach dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring.

-

Quench the reaction by adding a sodium thiosulfate solution.

-

Acidify the mixture with hydrochloric acid to precipitate the 5-iodovanillin product.

-

Collect the product by vacuum filtration, wash with cold water and ethanol, and dry.[6]

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in medicinal chemistry and drug development due to its mild and selective iodinating properties.[7]

Synthesis of Pharmaceutical Intermediates

PyICl is used in the synthesis of key pharmaceutical intermediates. For example, it can be used for the di-iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine, a direct precursor to the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄).[8]

Radioiodination of Proteins

The mild conditions offered by iodine monochloride-based methods are advantageous for the radioiodination of proteins, as they help to preserve the biological activity of the labeled protein.[9] This is crucial for applications such as radioimmunoassays.

Reaction Mechanisms and Workflows

Mechanism of Electrophilic Aromatic Iodination

The iodination of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution mechanism. The PyICl complex serves as a source of an electrophilic iodine species (I⁺).

Caption: General mechanism of electrophilic aromatic iodination using PyICl.

Workflow for the Synthesis of Thyroid Hormones

This compound can be utilized in the initial iodination step of tyrosine residues within the thyroglobulin protein, which is a key process in the biosynthesis of thyroid hormones.

Caption: Simplified workflow for the synthesis of thyroid hormones.

Conclusion

This compound has established itself as a cornerstone reagent for electrophilic iodination in organic synthesis. Its stability, ease of handling, and mild reaction conditions make it a superior choice for a variety of applications, particularly in the pharmaceutical industry for the synthesis of iodinated drug candidates and their intermediates. The historical development of PyICl reflects the ongoing pursuit of safer and more efficient synthetic methodologies. This guide provides the necessary technical information for researchers and professionals to effectively utilize this valuable reagent in their work.

References

- 1. prepchem.com [prepchem.com]

- 2. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pyridine Iodine Monochloride

For Researchers, Scientists, and Drug Development Professionals